5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid
Overview
Description
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to possess significant pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mechanism of Action
Target of Action
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, also known as 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
Benzofuran derivatives are known to interact with their targets leading to various biological activities .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the downregulation of signaling cascades that promote cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products may have different biological activities compared to the parent compound. Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s bioavailability and activity. Additionally, the compound can affect metabolic flux, leading to changes in the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, its accumulation in the liver can enhance its detoxifying effects, while its presence in the brain can affect neurological functions .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the mitochondria can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs high-yield methods such as free radical cyclization cascades and proton quantum tunneling, which minimize side reactions and enhance yield .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzofurans, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Its derivatives are studied for their potential as antimicrobial and anticancer agents.
Industry: It is used in the development of antioxidants and other functional materials.
Comparison with Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another entactogen with similar properties to the 5-substituted derivative.
Uniqueness: 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid stands out due to its hydroxyl and carboxylic acid functional groups, which confer unique chemical reactivity and biological activity. These functional groups enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELXHTVYZOVMKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743211 | |
Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163729-43-8 | |
Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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